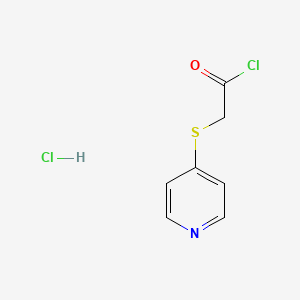

4-Pyridylmercaptoacetyl chloride hydrochloride

Übersicht

Beschreibung

4-Pyridylmercaptoacetyl chloride hydrochloride is a chemical compound with the molecular formula C7H7Cl2NOS and a molecular weight of 224.1 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin derivatives . The compound is known for its reactivity and versatility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Pyridylmercaptoacetyl chloride hydrochloride typically involves the reaction of 4-chloropyridine hydrochloride with thioglycolic acid in the presence of sodium hydroxide . The reaction mixture is heated under reflux conditions for several hours, followed by acidification and purification steps to obtain the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient purification techniques, such as crystallization and filtration, ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyridylmercaptoacetyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.

Oxidation Products: Sulfoxides and sulfones are the major products.

Reduction Products: Thiols are commonly formed.

Wissenschaftliche Forschungsanwendungen

Antibiotic Synthesis

The most notable application of 4-pyridylmercaptoacetyl chloride hydrochloride is in the synthesis of cephalosporin antibiotics. These compounds are effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains. The synthesis process typically involves acylation reactions where this compound acts as an acylating agent.

- Case Study: Cephalosporanic Acid Derivatives

A significant study demonstrated the preparation of 7-[m-(4-pyridylthio)acetamido]cephalosporanic acid using this compound. The process involved mixing the compound with 7-aminocephalosporanic acid in a controlled environment to yield effective antibacterial agents .

Veterinary Medicine

This compound is also utilized in veterinary medicine, particularly for treating mastitis in cattle and other infectious diseases in livestock. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable tool in animal health management.

Chemical Properties and Reactions

This compound has a molecular formula of CHClNOS and is characterized as a white crystalline powder. It is soluble in organic solvents like methylene chloride, which facilitates its use in various chemical reactions.

Synthesis Methodology

The synthesis of this compound typically involves:

- Starting Materials : 4-pyridylmercaptoacetic acid and phosphorus pentachloride.

- Procedure : The reaction is conducted under anhydrous conditions to prevent moisture interference, ensuring high yield and purity (approximately 80% yield with a minimum purity of 85%) .

Protein Modification

In biochemical research, this compound serves as a reagent for protein labeling and modification. It can introduce thiol groups into proteins, which are essential for various biochemical assays.

- Application Examples :

- Western Blotting : Used to label proteins for detection.

- Protein Purification : Facilitates the isolation of specific proteins through affinity chromatography.

Comparative Analysis of Applications

| Application Area | Specific Uses | Effectiveness |

|---|---|---|

| Pharmaceutical | Synthesis of cephalosporins | Broad-spectrum antibacterial activity |

| Veterinary Medicine | Treatment for mastitis and infections in livestock | Effective against resistant strains |

| Biochemical Research | Protein labeling and modification | Enhances assay sensitivity |

Wirkmechanismus

The mechanism of action of 4-Pyridylmercaptoacetyl chloride hydrochloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products . This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Pyridylthioacetic acid: Similar in structure but lacks the chloride group, making it less reactive in substitution reactions.

4-Pyridylmethylthioacetate: Contains a methyl group instead of a chloride, altering its reactivity and applications.

Uniqueness

4-Pyridylmercaptoacetyl chloride hydrochloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Biologische Aktivität

4-Pyridylmercaptoacetyl chloride hydrochloride (CAS No.: 27230-51-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its unique chemical structure, which includes a pyridine ring and a mercaptoacetyl group. The synthesis typically involves the reaction of 4-pyridylthiol with acetyl chloride, resulting in the formation of the desired compound along with hydrochloric acid as a byproduct. The yield of this synthesis can reach approximately 80% under optimal conditions .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially leading to altered metabolic pathways.

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting potential use as an antibacterial agent .

- Antitumor Effects : Preliminary research suggests that it may possess antitumor properties by interfering with cell division and inducing apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further developed as a potential antimicrobial agent .

Antitumor Activity

In another study focused on the antitumor effects, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an antitumor agent .

Research Findings and Future Directions

Research into the biological activity of this compound is ongoing. Current studies are exploring:

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

- Clinical Trials : Initiating trials to assess safety and efficacy in humans.

Eigenschaften

IUPAC Name |

2-pyridin-4-ylsulfanylacetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONINFWNBKWMUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SCC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067289 | |

| Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27230-51-9 | |

| Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27230-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmercaptoacetyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027230519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-pyridylthio)acetyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDYLMERCAPTOACETYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW83OG0Y61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.